molecular formula C20H21NO3 B2962227 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide CAS No. 2097898-66-1

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide

Cat. No.: B2962227
CAS No.: 2097898-66-1
M. Wt: 323.392
InChI Key: NEORCANIAPFWGH-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide is a synthetic chemical compound offered for research and development purposes. The 2,3-dihydro-1-benzofuran moiety is a recognized structural feature in various pharmacologically active compounds, some of which have been investigated for their nootropic and antihypoxic effects, as noted in studies on related structures . This specific amide-derivatized molecule may be of interest in areas such as medicinal chemistry, for the synthesis and screening of novel bioactive molecules, or as a building block in organic synthesis. The mechanism of action for this compound has not been characterized and remains an area for potential investigation. Researchers should conduct their own thorough characterization and bioactivity studies to determine its specific properties and research utility. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-5-oxo-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-18(15-7-2-1-3-8-15)10-6-12-20(23)21-13-16-14-24-19-11-5-4-9-17(16)19/h1-5,7-9,11,16H,6,10,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEORCANIAPFWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to inhibit lipid peroxidation and antagonize excitatory behavior coupled with peroxidative injury . This compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards ()

Compounds m , n , and o listed in share a core amide structure but differ in stereochemistry and substituents. Key comparisons include:

Feature Target Compound Compound m/n/o
Core Structure Benzofuran-linked pentanamide Hexanamide with phenoxyacetamido groups
Stereochemistry Unspecified in evidence Defined (e.g., 2S,4S,5S in m )
Aromatic Substituents Single phenyl group Multiple phenyl and dimethylphenoxy groups
Hydrogen-Bonding Sites Amide and ketone groups Additional hydroxyl and tetrahydropyrimidin-1(2H)-yl groups

Fluorescent Calcium Indicators ()

While unrelated functionally, the heterocyclic benzofuran in the target compound parallels the heterocyclic chromophores in ’s Ca²⁺ indicators. For example:

Property Target Compound Ca²⁺ Indicators (e.g., "quin2" derivatives)
Heterocyclic Motif Benzofuran Stilbene-derived heterocycles
Fluorescence Not reported Up to 30× brighter than quin2
Metal Selectivity Uncharacterized High selectivity for Ca²⁺ over Mg²⁺/Zn²⁺

The benzofuran’s electron-rich structure could theoretically support fluorescence, though this remains speculative without direct evidence .

Chromatographic Behavior of Amides ()

highlights the role of substituents in chromatographic separation. For instance, N-(3,5-dinitrobenzoyl)phenylalanine methyl ester exhibits distinct retention factors (α) based on end-capped vs. non-end-capped stationary phases. By analogy, the target compound’s benzofuran and phenyl groups may influence its hydrophobicity and separation efficiency, though empirical data are lacking .

Research Implications and Limitations

  • Structural Advantages : The benzofuran scaffold may improve metabolic stability compared to simpler phenyl groups in m/n/o .
  • Functional Uncertainties : Unlike ’s Ca²⁺ indicators, the target compound’s fluorescence and metal-binding properties are unverified.
  • Chromatographic Predictions : Based on , the compound’s retention behavior could differ significantly from alanine/phenylalanine derivatives due to bulkier aromatic systems .

Biological Activity

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is C23H25N1O4C_{23}H_{25}N_{1}O_{4} with a molecular weight of approximately 369.3695 g/mol. Its structure features a benzofuran moiety, which is known for various biological activities, including antioxidant and neuroprotective effects.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC23H25N1O4
Molecular Weight369.3695 g/mol
IUPAC NameThis compound
CAS Registry Number104763-81-7

Antioxidant Properties

Research indicates that compounds with benzofuran structures exhibit significant antioxidant activity. For example, a study on similar benzofuran derivatives demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation in vitro. This suggests that this compound may possess comparable antioxidant properties, potentially contributing to neuroprotection and anti-inflammatory effects .

Neuroprotective Effects

In preclinical studies, benzofuran derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. One study highlighted that related compounds could protect against head injuries in animal models by mitigating oxidative damage . This neuroprotective potential positions this compound as a candidate for further investigation in neurodegenerative diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are also noteworthy. Compounds similar to N-(2,3-dihydro-benzofuran) have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have explored the biological effects of related compounds. A notable example involved the administration of a benzofuran derivative in a model of traumatic brain injury, where it was found to significantly reduce neuronal loss and improve functional recovery . These findings suggest that this compound might exhibit similar therapeutic effects.

Table 2: Summary of Biological Activities

ActivityEvidenceReference
AntioxidantInhibition of lipid peroxidation
NeuroprotectiveProtection against head injury
Anti-inflammatoryInhibition of cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with functionalizing the 2,3-dihydro-1-benzofuran core. highlights benzofuran derivatives synthesized via Pd-catalyzed coupling or nucleophilic substitution, which could be adapted for introducing the methylamine group at the 3-position .
  • Step 2 : Couple the benzofuran intermediate with 5-oxo-5-phenylpentanoic acid. describes a palladium-catalyzed reaction for similar ketone-containing structures, suggesting Pd(hfacac)₂ as a catalyst under inert conditions (e.g., N₂ atmosphere) .
  • Purification : Use column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers handle discrepancies in reported solubility profiles of structurally similar benzofuran derivatives?

  • Analysis : Contradictions may arise from solvent polarity, temperature, or crystallinity. For example:

  • notes limited solubility data for benzimidazole analogs in aqueous systems, while uses acetonitrile and THF for similar ketones .
    • Resolution : Perform systematic solubility tests (e.g., DMSO, ethanol, dichloromethane) under controlled temperatures. Use dynamic light scattering (DLS) to assess aggregation. Reference protocols from EN 14042 for workplace solvent handling .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 5-oxopentanamide moiety in nucleophilic or electrophilic reactions?

  • Experimental Design :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates of the ketone group with nucleophiles (e.g., hydrazines) in varying solvents (polar aprotic vs. protic).
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density at the carbonyl carbon. Compare with ’s nitrophenyl derivatives, where electron-withdrawing groups enhance electrophilicity .
    • Data Interpretation : Correlate computational results with experimental kinetic data to identify rate-limiting steps.

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

  • Methodology :

  • Analog Synthesis : Modify the benzofuran ring (e.g., halogenation, methylation) or the phenyl group in the pentanamide chain. demonstrates SAR for anti-hyperlipidemic activity in benzoylphenyl derivatives, emphasizing substituent effects on potency .
  • In Vitro Testing : Use enzyme inhibition assays (e.g., fluorescence-based) targeting relevant pathways. For example, ’s pyrrole derivatives were evaluated via receptor-binding studies, which could be adapted .
    • Advanced Analysis : Apply QSAR models using descriptors like logP, polar surface area, and steric parameters. Cross-reference with ’s functional group interactions .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • Exposure Limits : While specific data are absent, adhere to GBZ 2.1-2007 standards for analogous aromatic amines (PC-TWA: 0.5 mg/m³) .
  • First Aid : In case of skin contact, wash with 10% NaOH solution (per ’s handling of nitro compounds) . Use nitrile gloves and fume hoods during synthesis.
  • Waste Disposal : Follow protocols for amide-containing waste, incinerating at >1,000°C to avoid toxic byproducts.

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